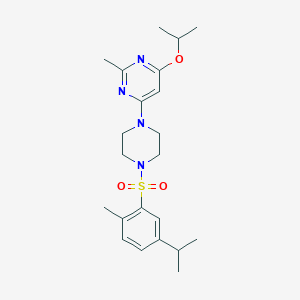![molecular formula C13H15ClN4OS B2379423 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide CAS No. 1340999-87-2](/img/structure/B2379423.png)
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, making them important therapeutic targets for a range of diseases.
科学的研究の応用
Antimicrobial and Antifungal Properties
- Compounds similar to 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide have shown promise in antimicrobial and antifungal applications. For instance, a study on thiazole carboxamides revealed significant inhibition rates against certain pathogens (Li Wei, 2012).
Applications in Dyeing and Biological Activities
- Novel heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, have been used for dyeing polyester fibers. These compounds, sharing a structural similarity with 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide, exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting potential for biological applications (M. Khalifa et al., 2015).
Oncology Research
- Thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines. This suggests the potential application of similar compounds in cancer research and treatment (L. Lombardo et al., 2004).
Synthesis and Structural Studies
- Research focusing on the synthesis and crystal structure of related thiazole carboxamides has contributed to a better understanding of these compounds, which is crucial for exploring their potential applications in various scientific fields (Li et al., 2015).
Antipsychotic Potential
- Heterocyclic analogues of similar compounds have been evaluated as potential antipsychotic agents, showing binding affinity to various receptors and exhibiting potent in vivo activities (M. H. Norman et al., 1996).
作用機序
Target of Action
The compound 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide is structurally similar to Edoxaban , a well-known anticoagulant drug. Edoxaban acts as a direct inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade . Therefore, it’s plausible that our compound may also target Factor Xa, but further experimental validation is needed.
Mode of Action
As a potential Factor Xa inhibitor, the compound could bind to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin . This action would disrupt the coagulation cascade, reducing the formation of blood clots .
Biochemical Pathways
By inhibiting Factor Xa, the compound would affect the coagulation pathway. This pathway is a series of reactions designed to stop bleeding by forming a clot. The inhibition of Factor Xa prevents the formation of thrombin, a key enzyme that converts fibrinogen into fibrin, the main component of blood clots .
Pharmacokinetics
Edoxaban is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in both feces and urine
Result of Action
The primary molecular effect of this compound, assuming it acts similarly to Edoxaban, would be the prevention of blood clot formation. On a cellular level, this could prevent the aggregation of platelets, a key step in clot formation . Clinically, this could reduce the risk of thrombotic events such as stroke or pulmonary embolism .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, pH levels could affect the compound’s ionization state and therefore its absorption and distribution. Temperature could impact the compound’s stability. Additionally, the presence of other drugs could affect its metabolism and excretion, potentially leading to drug-drug interactions .
特性
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4OS/c1-3-6-15-12(19)11-8(2)17-13(20-11)18-10-5-4-9(14)7-16-10/h4-5,7H,3,6H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODUYQIJXPZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)NC2=NC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

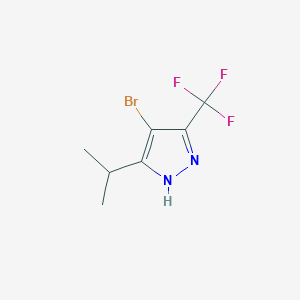
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
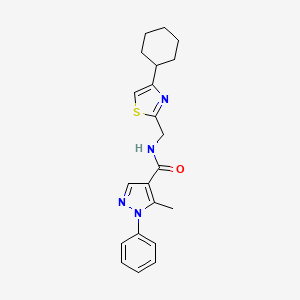
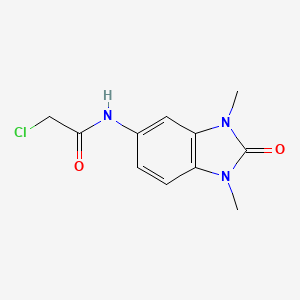
![N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2379349.png)
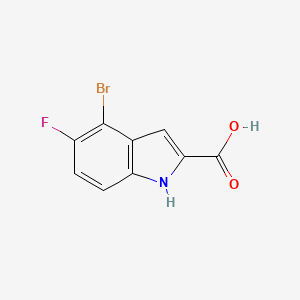
![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)
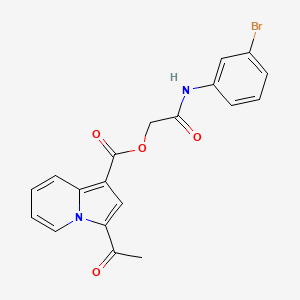
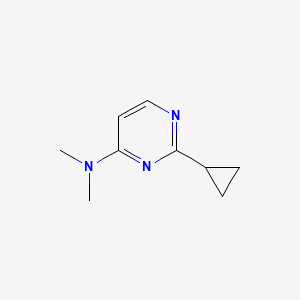
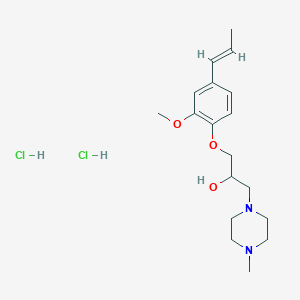

![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)
